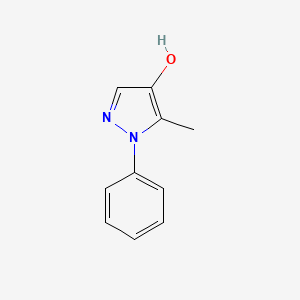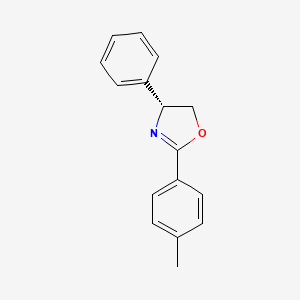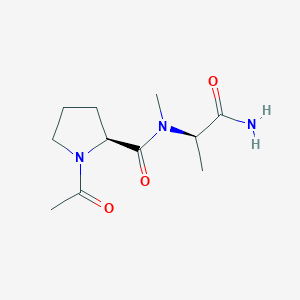
(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring, an acetyl group, and an amino acid derivative, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide typically involves several steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Amino Acid Derivative: This step involves coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-Acetyl-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound, with different stereochemistry.
N-Acetyl-L-proline: A related compound with a similar structure but lacking the amino acid derivative.
Uniqueness
(S)-1-Acetyl-N-(®-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and related compounds.
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2R)-1-amino-1-oxopropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H19N3O3/c1-7(10(12)16)13(3)11(17)9-5-4-6-14(9)8(2)15/h7,9H,4-6H2,1-3H3,(H2,12,16)/t7-,9+/m1/s1 |
InChI Key |
UMYFJRUIEZYIED-APPZFPTMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)C |
Canonical SMILES |
CC(C(=O)N)N(C)C(=O)C1CCCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


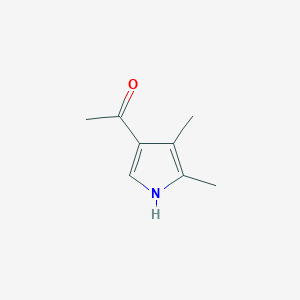
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)



![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)

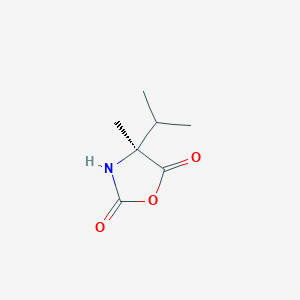
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)


![2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12882467.png)
